1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-: is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolopyridine core, an iodine atom, a methoxy group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- typically involves multiple steps, starting with the formation of the pyrrolopyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or other functional groups.
Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or iodine.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various iodinated, demethylated, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- is studied for its potential biological activities. It has been investigated for its role in inhibiting certain enzymes and receptors, which can be useful in drug discovery and development.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science, such as the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to these receptors, the compound can disrupt the signaling pathways that promote cancer cell proliferation.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A simpler analog without the iodine, methoxy, and phenylsulfonyl groups.
3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Similar to the target compound but without the phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and methoxy groups.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- stands out due to its combination of functional groups, which provides it with unique chemical and biological properties. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-10-7-12-13(15)9-17(14(12)16-8-10)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASFIJCEMNQLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731050 | |
Record name | 1-(Benzenesulfonyl)-3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923583-80-6 | |
Record name | 1-(Benzenesulfonyl)-3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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